molecular formula C10H17NO5 B2572441 (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid CAS No. 1821806-18-1

(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid

Cat. No. B2572441
M. Wt: 231.248
InChI Key: FUECAVZSGQIGRI-BQBZGAKWSA-N
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Description

This compound is a derivative of oxolane (also known as tetrahydrofuran), which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom . The (3R,4R) notation indicates the configuration of the chiral centers in the molecule. The compound also contains a carboxylic acid group (-COOH) and a tert-butoxycarbonyl (Boc) protected amino group (-NH2).


Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino group with a Boc-protecting group in the presence of a base, followed by the formation of the oxolane ring . The carboxylic acid group could be introduced through various methods, such as oxidation or functional group interconversion.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxolane ring, the carboxylic acid group, and the Boc-protected amino group. Techniques such as NMR, IR, and mass spectrometry could be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The Boc-protected amino group could be deprotected under acidic conditions to reveal the free amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water. The exact properties could be determined through experimental analysis .

Scientific Research Applications

Activation and Formation of Amides and Peptides

Activation of Carboxylic Acids as Active Esters
Carboxylic acids, like (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid, can be activated as their active esters. One efficient method involves the use of tert-butyl carbonates leading to the formation of benzotriazinonyl esters, which are intermediates in amide or peptide formation. This activation is pertinent in synthetic chemistry for constructing complex molecules, including pharmaceuticals (Basel & Hassner, 2002).

Bioisostere Applications

Utility of Oxetane Ring as a Bioisostere
The oxetane ring, a core structure in compounds like (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid, is recognized as a bioisostere for the geminal dimethyl group and the carbonyl group. It has diverse applications in drug discovery, offering a means to access structurally varied 3-aminooxetanes. This structural feature is valued for its potential to modulate pharmacokinetic and pharmacodynamic properties of drug molecules (Hamzik & Brubaker, 2010).

Stereoselective Syntheses

Stereoselective Synthesis of Substituted tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
The stereoselective synthesis of molecules similar to (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid is crucial in creating pharmaceutical compounds with the desired biological activity. For instance, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which share structural features with the given compound, undergo reactions that yield cis and trans isomers with high selectivity. This highlights the importance of stereochemistry in drug synthesis and the potential of such compounds to serve as intermediates in producing various bioactive molecules (Boev et al., 2015).

properties

IUPAC Name

(3R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUECAVZSGQIGRI-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid

CAS RN

1821806-18-1
Record name (3R,4R)-4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid
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